3,5-Difluoro-4-iodobenzaldehyde
Overview
Description
3,5-Difluoro-4-iodobenzaldehyde is an aromatic benzaldehyde derivative . It has a molecular weight of 268 . The IUPAC name for this compound is 3,5-difluoro-4-iodobenzaldehyde .
Molecular Structure Analysis
The molecular formula of 3,5-Difluoro-4-iodobenzaldehyde is C7H3F2IO . This compound contains a benzene ring with iodine and aldehyde functional groups attached to it, along with two fluorine atoms .Chemical Reactions Analysis
While specific chemical reactions involving 3,5-Difluoro-4-iodobenzaldehyde are not available, benzaldehyde derivatives are known to undergo a variety of reactions. They can participate in nucleophilic addition reactions, oxidation reactions, and more .Physical And Chemical Properties Analysis
3,5-Difluoro-4-iodobenzaldehyde is a solid at room temperature . The storage temperature is between 2-8°C .Scientific Research Applications
- Specific Scientific Field: High Explosives
- Summary of the Application: 3,5-Difluoro-4-iodobenzaldehyde has been used in the design of a new melt-cast explosive with high energy and low sensitivity . The casting carrier 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) and the high-energy component 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) were combined to create this new explosive .
- Methods of Application or Experimental Procedures: Molecular dynamics method was used to theoretically study the binding energy, cohesive energy density, radial distribution function, and mechanical properties of DFTNAN/CL-20 systems with different mass ratios . The safety performance of the optimized DFTNAN/CL-20 system was also tested experimentally .
- Results or Outcomes: The system with a mass ratio of 40:60 had the highest binding energy and cohesive energy density, indicating the best stability . The safety of 40DFTNAN/60 CL-20 was improved on the friction sensitivity decreases by 60%, the impact sensitivity decreases by 8%, and the thermal sensitivity increases from 228.81 to 248.96 °C . The measured detonation velocity is 8260 m·s −1, which is 6.7% higher than that of traditional B explosive (40TNT/60RDX), demonstrating that 40DFTNAN/60CL-20 is a low-sensitive high-energy explosive .
Safety And Hazards
properties
IUPAC Name |
3,5-difluoro-4-iodobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNPMPXTPBLXEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-iodobenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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